4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide

Description

Structure and Key Features

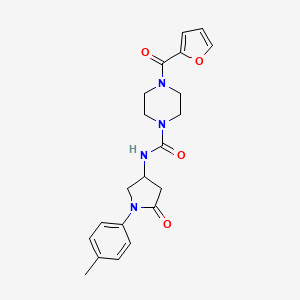

The compound 4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide features a piperazine core substituted with two distinct moieties:

- A furan-2-carbonyl group at the 4-position of the piperazine ring.

- A 5-oxo-1-(p-tolyl)pyrrolidin-3-yl group attached via a carboxamide linkage.

The furan ring introduces an electron-rich heterocyclic system, while the p-tolyl (para-methylphenyl) group on the pyrrolidinone contributes hydrophobic character.

Properties

IUPAC Name |

4-(furan-2-carbonyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-15-4-6-17(7-5-15)25-14-16(13-19(25)26)22-21(28)24-10-8-23(9-11-24)20(27)18-3-2-12-29-18/h2-7,12,16H,8-11,13-14H2,1H3,(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECDRZQRHAYMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide represents a novel class of biologically active molecules with potential applications in medicinal chemistry. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural features:

- Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.

- Piperazine Moiety : Known for its pharmacological properties, enhancing interaction with biological targets.

- Pyrrolidine Ring : Imparts stability and influences the compound's biological profile.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

- Urease : Targeting urease is significant for treating infections caused by urease-producing bacteria.

Case Studies and Experimental Results

-

Antimicrobial Activity :

- The compound was tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity.

- In a comparative study, it demonstrated superior activity against Gram-positive bacteria compared to Gram-negative strains, aligning with trends seen in other furan derivatives .

- Cytotoxicity Studies :

- Neuroprotective Effects :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) | Target |

|---|---|---|---|---|

| 4-(Furan-2-carbonyl)-N-(5-oxo...) | Antibacterial, Cytotoxic | 50 - 100 | 15 | AChE, Urease |

| Compound A | Antibacterial | 25 | 10 | AChE |

| Compound B | Cytotoxic | 40 | 20 | Cancer Cells |

The proposed mechanism involves binding to active sites on target enzymes, inhibiting their activity through competitive or non-competitive inhibition. The presence of functional groups such as carbonyls enhances binding affinity and specificity towards various biological targets.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration. Key findings include:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various strains, including:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Exhibits antifungal activity against Candida albicans.

These activities were evaluated using standard methods such as disc diffusion assays, revealing promising results across multiple derivatives .

Pharmacological Applications

Given its diverse biological properties, 4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide has potential applications in several therapeutic areas:

Antimicrobial Agents

Its efficacy against microbial pathogens positions it as a promising candidate for developing new antimicrobial agents.

Anticancer Research

The structural features suggest potential anticancer activity, warranting further investigation into its effects on cancer cell lines.

Neurological Disorders

Due to its ability to cross the blood-brain barrier, derivatives may be explored for applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Diversity: The target compound is distinguished by its furan-2-carbonyl and p-tolyl-pyrrolidinone groups. In contrast, analogs like A2–A6 () and CPIPC () prioritize halogenated aryl or heteroaryl substituents. The pyrrolidinone moiety in the target compound is rare in the evidence, with only A25–A30 () featuring similar lactam structures but with halogenated phenyl groups.

Synthetic Accessibility: Yields for analogs vary widely (10–60%), with halogenated derivatives (e.g., A2–A6) showing moderate yields (~45–57%). The target compound’s synthesis would likely require coupling of preformed pyrrolidinone and furan-carbonyl intermediates, a method analogous to CPIPC synthesis () .

Physicochemical Properties :

- Melting points for piperazine-carboxamides generally fall between 189–202°C (e.g., A25–A30 in ). The target compound’s melting point is unreported but expected to align with this range due to structural similarity.

- The furan ring may enhance solubility compared to purely aromatic substituents (e.g., chlorophenyl in A6), though this requires experimental validation.

Functional Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.